Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
METHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as solvent-free reactions or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The active hydrogen on C-2 of the compound can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
METHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Mechanism of Action
The mechanism by which METHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and the tetrahydropyridine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {[3-cyano-4-(4-methylphenyl)-5-oxo-4,4a,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetate
- METHYL 2-([4-CYANO-1-(3-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-3-ISOQUINOLINYL]SULFANYL)ACETATE
Uniqueness
METHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific structural features, such as the combination of a cyano group, a methylphenyl group, and a tetrahydropyridine ring
Biological Activity
Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate (referred to as MCT) is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of MCT, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MCT has the molecular formula C15H14N2O4S and a molecular weight of 318.35 g/mol. The compound features a tetrahydropyridine ring with a cyano group and a methylphenyl moiety, contributing to its biological activity. Notably, it exhibits moderate lipophilicity with a logP value of 0.9035, suggesting potential for membrane permeability and interaction with biological targets.
Biological Activities
1. Enzyme Inhibition:
MCT is hypothesized to interact with various enzymes due to the presence of the cyano group and tetrahydropyridine structure. Compounds with similar structures have shown promise in inhibiting enzymes involved in metabolic pathways and signaling processes. For instance, studies have indicated that derivatives of tetrahydropyridine can inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis .
2. Antimicrobial Activity:
Research has demonstrated that compounds related to MCT possess antimicrobial properties. For example, certain tetrahydropyridine derivatives have been shown to exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
3. Antioxidant Properties:
MCT may also demonstrate antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Compounds with similar structural motifs have been studied for their ability to scavenge free radicals and reduce oxidative damage in cells .
Case Studies
Several studies highlight the biological efficacy of compounds structurally related to MCT:
- Study on DHODH Inhibition: A series of tetrahydropyridine derivatives were synthesized and evaluated for their inhibitory effects on DHODH. One particular derivative exhibited an IC50 value significantly lower than known inhibitors, indicating strong potential for therapeutic applications in immunosuppressive therapies .
- Antimicrobial Screening: A recent study evaluated the antimicrobial properties of various tetrahydropyridine derivatives against clinical isolates of bacteria. The results showed that specific compounds had IC50 values in the low micromolar range against resistant strains of Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .
Research Findings Summary Table
Property | Value/Description |
---|---|
Molecular Formula | C15H14N2O4S |
Molecular Weight | 318.35 g/mol |
LogP | 0.9035 (moderate lipophilicity) |
Enzyme Target | Dihydroorotate dehydrogenase (DHODH) |
Antimicrobial Activity | Effective against Staphylococcus aureus |
Antioxidant Activity | Potential scavenger of free radicals |
Properties
Molecular Formula |
C16H16N2O3S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl 2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H16N2O3S/c1-10-3-5-11(6-4-10)12-7-14(19)18-16(13(12)8-17)22-9-15(20)21-2/h3-6,12H,7,9H2,1-2H3,(H,18,19) |
InChI Key |
SKRHUYIAOHIWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC |
Origin of Product |
United States |
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